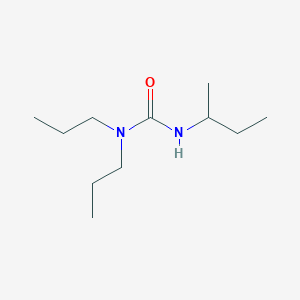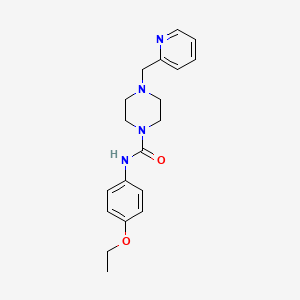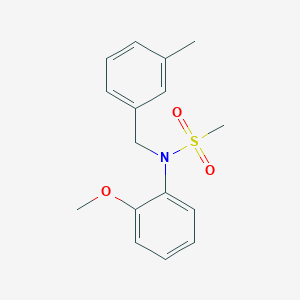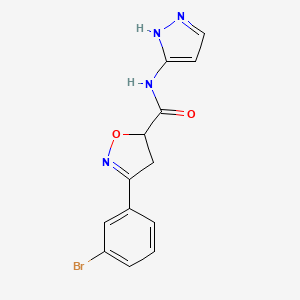![molecular formula C19H15N3O2 B4774463 N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4774463.png)
N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide
Descripción general
Descripción
N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide, also known as MBF, is a synthetic compound that has been studied extensively for its potential use in scientific research. MBF is a member of the benzimidazole family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide is not fully understood, but it is believed to act as an inhibitor of tubulin polymerization. Tubulin is a protein that plays a key role in the formation of microtubules, which are important structures for cell division and intracellular transport. By inhibiting tubulin polymerization, N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide disrupts these processes, leading to cell death.
Biochemical and Physiological Effects
In addition to its potential use in cancer and neurological research, N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been shown to have a variety of biochemical and physiological effects. N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been shown to decrease inflammation and oxidative stress, which are both implicated in a variety of diseases. N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has also been shown to have neuroprotective effects, protecting against the damage caused by stroke and other neurological insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide is its high potency and specificity. N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been shown to be effective at low concentrations, making it a valuable tool for studying biological processes. However, one of the limitations of N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide is its potential toxicity. While N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been shown to be safe at low concentrations, higher concentrations can be toxic to cells.
Direcciones Futuras
There are many potential future directions for research on N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide. One area of interest is in the development of new cancer therapies. N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has shown promise as a potential treatment for a variety of cancers, and further research is needed to determine its efficacy in clinical trials. Another area of interest is in the development of new treatments for neurological disorders. N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been shown to have neuroprotective effects, and further research is needed to determine its potential as a treatment for Alzheimer's disease and other neurological disorders.
Conclusion
In conclusion, N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide is a synthetic compound that has been studied extensively for its potential use in scientific research. N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the protection of neurons from damage. While there are limitations to its use, such as potential toxicity at high concentrations, N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide remains a valuable tool for studying biological processes. There are many potential future directions for research on N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide, including the development of new cancer therapies and treatments for neurological disorders.
Aplicaciones Científicas De Investigación
N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c1-12-7-8-15-16(10-12)22-18(21-15)13-4-2-5-14(11-13)20-19(23)17-6-3-9-24-17/h2-11H,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKPMHAUESWTHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]furan-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(1-azepanyl)-2-oxoethoxy]-3-chloro-N-isopropylbenzenesulfonamide](/img/structure/B4774388.png)
![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4774404.png)
![1-butyl-7-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4774405.png)

![1-(5-methyl-2-furyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B4774414.png)
![N-[5-(2,4-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4774445.png)
![5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4774458.png)

![N-({4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4774470.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea](/img/structure/B4774480.png)